molecular formula C7H3BrClN3O2 B3196476 3-Bromo-6-chloro-5-nitro-1H-indazole CAS No. 1000342-41-5

3-Bromo-6-chloro-5-nitro-1H-indazole

Cat. No.: B3196476
CAS No.: 1000342-41-5
M. Wt: 276.47 g/mol
InChI Key: FGYSCNYPUOOGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-5-nitro-1H-indazole ( 885519-92-6) is a multifunctional heteroaromatic compound offered as a key chemical intermediate for research and development purposes. With a molecular formula of C 7 H 3 BrClN 3 O 2 and a molecular weight of 276.48 g/mol , it serves as a versatile building block in synthetic organic and medicinal chemistry. Indazoles are recognized as privileged scaffolds in drug discovery due to their widespread presence in bioactive molecules and approved pharmaceuticals . This particular compound features three distinct reactive sites—bromo, chloro, and nitro substituents—which allow for sequential and selective functionalization. Researchers can utilize these handles to create diverse libraries of novel derivatives via cross-coupling reactions, nucleophilic substitutions, and reductions . Its primary research value lies in its application toward the synthesis of potential therapeutic agents, contributing to the exploration of new chemical space for various biological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloro-5-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2/c8-7-3-1-6(12(13)14)4(9)2-5(3)10-11-7/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYSCNYPUOOGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290368
Record name 3-Bromo-6-chloro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-41-5
Record name 3-Bromo-6-chloro-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-Bromo-6-chloro-5-nitro-1H-indazole as a Tri-Functionalized Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on 3-Bromo-6-chloro-5-nitro-1H-indazole , a highly functionalized heterocyclic scaffold.

Executive Summary & Structural Logic

3-Bromo-6-chloro-5-nitro-1H-indazole (MW: ~276.47 Da) represents a "privileged structure" in medicinal chemistry due to its unique substitution pattern on the indazole core. Unlike mono-substituted indazoles, this molecule offers three distinct, orthogonal vectors for chemical elaboration, making it an ideal intermediate for Fragment-Based Drug Discovery (FBDD) and High-Throughput Synthesis (HTS).

Structural Analysis & Electronic Effects
  • The Core (Indazole): A 10-

    
     aromatic system acting as a bioisostere for indole or purine. The N1-H is acidic (pKa ~13 in unsubstituted indazole, significantly lower here due to EWGs).
    
  • C3-Bromo (The Coupling Vector): The bromine atom at C3 is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). It is the primary site for extending the carbon skeleton.

  • C5-Nitro (The Nitrogen Vector): A strong electron-withdrawing group (EWG) that deactivates the ring against electrophilic attack but activates it for Nucleophilic Aromatic Substitution (

    
    ) at the adjacent C6 position. Crucially, it serves as a "masked" amine; reduction yields the C5-aniline, a classic motif for kinase hinge binding.
    
  • C6-Chloro (The Steric/Electronic Modulator): Located ortho to the nitro group, the chlorine atom provides lipophilicity and metabolic stability (blocking P450 oxidation). While less reactive than the C3-Br, it can undergo

    
     displacement if the ring is sufficiently electron-deficient, or participate in selective catalytic couplings.
    

Synthesis Strategy & Protocols

The synthesis of this tri-substituted scaffold typically proceeds via a linear sequence starting from commercially available 6-chloro-1H-indazole . The logic dictates installing the nitro group first (utilizing the directing effect of the existing chloride) followed by bromination at the C3 position.

Workflow Visualization

SynthesisPath cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: C3-Bromination SM 6-Chloro-1H-indazole INT 6-Chloro-5-nitro-1H-indazole SM->INT HNO3, H2SO4 0°C to RT PROD 3-Bromo-6-chloro-5-nitro-1H-indazole INT->PROD Br2, NaOH (aq) or NBS, DMF

Figure 1: Synthetic pathway prioritizing regioselectivity. The C5 position is activated for nitration, while C3 is the standard site for halogenation in indazoles.

Detailed Experimental Protocols
Step 1: Synthesis of 6-Chloro-5-nitro-1H-indazole

Principle: Electrophilic Aromatic Substitution (EAS). The 6-chloro substituent directs the incoming nitro group to the ortho position (C5 or C7). C5 is sterically favored and electronically accessible.

  • Reagents: 6-Chloro-1H-indazole (1.0 eq), Fuming Nitric Acid (

    
    , >90%), Sulfuric Acid (
    
    
    
    ).
  • Procedure:

    • Dissolve 6-chloro-1H-indazole in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining internal temperature <10°C to prevent di-nitration or oxidative ring opening.
      
    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (EtOAc/Hexane 1:1).

    • Quench: Pour the reaction mixture slowly onto crushed ice. The product will precipitate as a yellow solid.[1]

    • Purification: Filter, wash with water until neutral pH, and recrystallize from Ethanol/Water.

    • Yield Expectation: 75-85%.

Step 2: Synthesis of 3-Bromo-6-chloro-5-nitro-1H-indazole

Principle: Halogenation of the pyrazole ring. Under basic conditions, the indazole anion is formed, increasing electron density at C3 for electrophilic attack by bromine.

  • Reagents: 6-Chloro-5-nitro-1H-indazole (1.0 eq), Bromine (

    
    , 1.1 eq), Sodium Hydroxide (NaOH, 2M aq), or N-Bromosuccinimide (NBS) in DMF.
    
  • Procedure (Aqueous Method - Green Chemistry):

    • Suspend the intermediate in 2M NaOH solution. The solid may dissolve as the sodium salt forms.

    • Add

      
       solution (in aqueous NaOH or acetic acid) dropwise at RT.
      
    • Stir vigorously for 3-12 hours.

    • Critical Control: Monitor pH. If pH drops too low, N-bromination may compete. Keep basic.

    • Workup: Acidify carefully with dilute HCl to pH ~5. The product precipitates.[2]

    • Purification: Filter and wash with water. Column chromatography (DCM/MeOH) may be required if regioselectivity is poor.

    • Yield Expectation: 60-80%.

Physical & Chemical Properties[3][4][5][6][7][8]

The following data summarizes the physicochemical profile of the target molecule. Note that specific melting points may vary based on crystal polymorphs.

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 276.47 g/mol
Appearance Yellow to Orange Crystalline SolidNitro-indazoles are chromophoric.[2]
Melting Point >200°C (Predicted)High MP due to H-bonding network.
Solubility DMSO, DMF, THF (High); Water (Negligible)Requires polar aprotic solvents for reactions.
Acidity (pKa) ~8.5 - 9.5 (NH)Significantly more acidic than unsubstituted indazole (pKa 13.8) due to EWGs.
CAS Number Not widely listed (Related: 885270-86-0 for 3-Br-6-Cl)Custom synthesis often required.

Reactivity & Derivatization Logic

This scaffold is designed for orthogonal functionalization . The reactivity order is generally: N1-Alkylation > C3-Suzuki > C5-Reduction .

Reactivity Map

Reactivity cluster_N1 Vector 1: Solubility/Targeting cluster_C3 Vector 2: Skeleton Extension cluster_C5 Vector 3: Hinge Binding Core 3-Bromo-6-chloro- 5-nitro-1H-indazole N1 N1-Alkylation/Arylation Core->N1 Base (Cs2CO3), R-X C3 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->C3 Pd(PPh3)4, Ar-B(OH)2 C5 Nitro Reduction (Fe/NH4Cl or H2/Pd) Core->C5 Reduction N1_Prod N-R Analogues N1->N1_Prod C3_Prod 3-Aryl/Alkynyl Derivatives C3->C3_Prod C5_Prod 5-Amino-Indazole (Amide Coupling Precursor) C5->C5_Prod

Figure 2: Orthogonal reactivity vectors allowing sequential modification.

Key Reaction Classes
  • Selective C3-Coupling: The C3-Bromine bond is weaker and more accessible to oxidative addition by Palladium(0) than the C6-Chlorine bond. This allows for the selective installation of aryl or heteroaryl groups at C3 without affecting the C6-Cl.

    • Protocol Tip: Use

      
       or 
      
      
      
      with
      
      
      in Dioxane/Water at 80-100°C.
  • Nitro Reduction: The 5-nitro group is a precursor to the 5-amino group.

    • Caution: Standard hydrogenation (

      
      , Pd/C) might cause hydrodehalogenation (loss of Cl or Br).
      
    • Recommended: Chemoselective reduction using Iron powder (

      
      ) in 
      
      
      
      or Tin(II) chloride (
      
      
      ) to preserve the halogens.

Applications in Drug Discovery[9]

Kinase Inhibition

The indazole core is a bioisostere of the adenine ring in ATP.

  • Hinge Binding: The N1-H and N2 of the indazole can form hydrogen bonds with the kinase hinge region. Alternatively, reducing the 5-nitro to a 5-amino group allows for the synthesis of amides that interact with the "gatekeeper" residue or the back pocket.

  • Specificity: The 3-substituent (derived from the bromo group) often projects into the hydrophobic pocket, determining selectivity between kinase families (e.g., VEGFR vs. EGFR).

Antiparasitic Agents

Nitro-heterocycles are historically significant in treating protozoal infections (Leishmaniasis, Chagas disease).[3] The nitro group functions as a "warhead," undergoing enzymatic reduction within the parasite to form toxic radical species that damage DNA. The 3-bromo-6-chloro decoration tunes the lipophilicity (LogP) to improve cell membrane permeability.

References

  • PubChem. 3-Bromo-4-chloro-5-nitro-1H-indazole (Compound Summary). National Library of Medicine. [Link]

  • PubChem. 5-Bromo-6-nitro-1H-indazole (Compound Summary). National Library of Medicine. [Link]

  • Google Patents.Synthesis process of 3-bromo-5-nitro-1H-indazole (CN103570624A).
  • El Brahmi, N., et al. (2011).[2] 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole.[2] Acta Crystallographica Section E. [Link]

  • Organic Chemistry Portal. Synthesis of Indazoles.[Link]

Sources

Safety Data Sheet (SDS) and handling precautions for nitro-indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Energetic Scaffold

Nitro-indazole derivatives (e.g., 5-nitroindazole, 6-nitroindazole) represent a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-parasitic agents, and synthetic cannabinoids. However, their utility masks a critical duality: the very nitro group ($ -NO_2 $) that provides electronic tuning for biological activity also imparts energetic potential and genotoxic risks .

This guide moves beyond the static GHS classifications of a standard Safety Data Sheet (SDS). It establishes a self-validating safety protocol for researchers, requiring active data generation (DSC/TGA) rather than passive reliance on literature values.

Physico-Chemical Hazard Profile

The "Hidden" Energetic Risk

While simple nitro-indazoles (like 5-nitroindazole, CAS 5401-94-5) are often stable at ambient temperatures, they are technically energetic heterocycles . The combination of a fuel source (the carbon-rich indazole ring) and an oxidizer (the nitro group) within the same molecule creates a pathway for rapid, exothermic decomposition.

  • Critical Threshold: Many nitro-indazoles exhibit high melting points (>200°C). However, the Onset of Decomposition ($ T_{onset} $) often lies dangerously close to the melting point.

  • The Self-Validating Protocol: Never scale a reaction involving a nitro-indazole derivative above 1.0 gram without first performing Differential Scanning Calorimetry (DSC) .

Table 1: Physico-Chemical Properties & GHS Classifications (Reference: 5-Nitroindazole)

PropertyValue / ClassificationCritical Note
Physical State Yellow/Cream PowderHigh dust explosion potential if micronized.
Melting Point 207 – 211 °CDo not heat baths >10°C below MP without DSC data.
Acute Toxicity Cat 4 (Oral)Harmful if swallowed ($ LD_{50} $ Rat: ~500-1000 mg/kg).
Genotoxicity Muta. 2 (Suspected) Positive Ames test results are common for nitroaromatics.
Reactivity Energetic Potential for violent decomposition with strong bases or heat.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Process Safety Rule: If the decomposition energy ($ \Delta H{decomp} $) exceeds 500 J/g , the compound must be handled as a potential explosive.

Toxicology & Health Surveillance

The Mutagenicity Mechanism

Nitro-indazoles are structurally related to nitroimidazoles and nitropyrenes, classes of compounds known to undergo enzymatic reduction in vivo. This reduction produces reactive hydroxylamine intermediates capable of forming DNA adducts.

  • Risk: GHS Category 2 Germ Cell Mutagenicity (Suspected of causing genetic defects).[1]

  • Implication: Standard fume hoods are insufficient if cross-drafts exist. You must treat these solids as Potent Compounds (OEB 3/4 equivalent).

Exposure Control Workflow

The following diagram outlines the decision logic for handling these derivatives based on scale and physical state.

RiskAssessment Start Compound Acquisition CheckDB Check Mutagenicity (Ames/QSAR) Start->CheckDB Scale Scale > 100mg? CheckDB->Scale Powder Physical State: Dry Powder Scale->Powder Yes Solution Physical State: Solution Scale->Solution No Control1 Engineering Control: HEPA Filtered Enclosure Powder->Control1 High Dust Risk Control2 Engineering Control: Standard Fume Hood Solution->Control2 Vapor Risk Only

Figure 1: Risk Assessment Logic for Potent Nitro-Aromatics. This workflow mandates higher containment for dry powders due to inhalation/mutagenicity risks.

Safe Handling & Storage Protocols

Engineering Controls (The Primary Barrier)
  • Weighing: Never weigh dry nitro-indazole powders on an open bench. Use a balance enclosure or a static-dissipative powder hood.

  • Static Control: Nitro compounds are electron-deficient and can accumulate static charge. Use an ionizing fan (static eliminator) during transfer operations to prevent spark discharge.

Personal Protective Equipment (PPE)

Do not rely on "standard" nitrile gloves. Nitro-aromatics can permeate thin nitrile rapidly when dissolved in organic solvents.

Table 2: PPE Compatibility Matrix

PPE ItemRecommendationScientific Rationale
Gloves (Dry) Double Nitrile (4 mil min)Sufficient for incidental solid contact.
Gloves (Solution) Silver Shield / Laminate Nitro compounds in DCM/Acetone permeate nitrile in <5 mins.
Respiratory P100 / N95 (if outside hood)Protection against mutagenic particulates.
Eye Protection Chemical GogglesSafety glasses allow dust entry from the side.
Storage Logic
  • Segregation: Store away from strong bases (NaOH, KOH) and reducing agents (Hydrazine, metal hydrides). The proton on the indazole nitrogen (N-H) is acidic; deprotonation creates a nitronate-like anion that is often more shock-sensitive than the neutral parent.

  • Temperature: Ambient is usually acceptable, but ensure the storage temperature is at least 50°C below the $ T_{onset} $ determined by DSC.

Synthesis Safety: The Critical Steps

Two specific reaction types involving nitro-indazoles account for 80% of accidents: Nitration (formation) and Reduction (utilization).

Nitration (Exothermic Runaway)

Adding indazole to mixed acid ($ H_2SO_4/HNO_3 $) is highly exothermic.

  • Protocol: Addition must be mass-transfer limited , not cooling-limited. Use a syringe pump for liquid nitrating agents.

  • Quench: Never quench a nitration reaction by dumping it into water. Add the reaction mixture slowly into ice water with vigorous stirring to prevent localized overheating and "fuming off" of NOx gases.

Catalytic Reduction (Fire Hazard)

Reducing the nitro group to an amine (using $ H_2/Pd-C $) is standard but dangerous.

  • The Risk: Nitro-indazoles are oxidizers; Pd-C is a fuel source when dry.

  • Protocol: Wet the catalyst with an inert solvent (Ethyl Acetate or Water) before adding the nitro compound. Keep the reaction under an inert blanket (Nitrogen/Argon) before introducing Hydrogen.

Emergency Response & Waste Management

Firefighting Strategy

Nitro compounds supply their own oxygen. Smothering (CO2/Blanket) is often ineffective.

  • Primary Agent: Water deluge (cooling is essential to stop thermal decomposition).

  • Warning: Burning nitro-indazoles release Nitrogen Oxides (NOx) —brown fumes that cause delayed pulmonary edema. If you see brown smoke, evacuate immediately.

Spill Cleanup Logic

SpillResponse Spill Spill Detected Assess Assess Form: Solid vs. Solution Spill->Assess Solid Solid Spill: Do NOT create dust Assess->Solid Liquid Solution Spill: Solvent Risk Assess->Liquid WetWipe Cover with wet pads (Propylene Glycol/Water) Solid->WetWipe Disposal Double Bag -> Incineration Stream WetWipe->Disposal Absorb Absorb with Vermiculite (Non-combustible) Liquid->Absorb Absorb->Disposal

Figure 2: Emergency Spill Response Workflow. Note the prohibition of dry sweeping to prevent dust inhalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21501, 5-Nitroindazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 5-nitroindazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Methodological & Application

Precision Protocols for Buchwald-Hartwig Amination of Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Strategic Analysis

The indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Linphanib) and cereblon binders. However, introducing amine functionality via Buchwald-Hartwig cross-coupling presents unique challenges due to the electronic nature of the pyrazole ring.

The Core Challenge: The indazole core possesses two nitrogen atoms (


 and 

). In unprotected (

-) indazoles, the

-H is relatively acidic (

in DMSO). Under standard basic coupling conditions, the indazole is deprotonated. The resulting indazolyl anion is a potent ligand that binds to Palladium (Pd), often displacing the phosphine ligand and forming unreactive Pd-dimers (catalyst poisoning).

Strategic Decision Matrix: Before selecting a protocol, the substrate state must be defined:

  • Protected (

    
    -R):  Behaves like a standard electron-deficient aryl halide.
    
    • Strategy: Weak base, standard ligands (Xantphos, BINAP).

  • Unprotected (

    
    ):  High risk of catalyst deactivation.
    
    • Strategy: Strong base (LiHMDS) to solubilize the anion + Bulky Biaryl Phosphines (BrettPhos/RuPhos) to prevent Pd-coordination.

Mechanistic Insight & Catalyst Selection

To ensure reproducibility, one must understand the failure modes. The diagram below illustrates the competition between the productive catalytic cycle and the "off-cycle" catalyst poisoning pathway common in nitrogen heterocycles.

BuchwaldIndazole Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Halo-Indazole Coord Amine Coordination OxAdd->Coord + Amine Poisoned OFF-CYCLE TRAP [Pd(Indazolyl)2] Catalyst Death OxAdd->Poisoned + Indazolyl Anion Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot + Base Prod Reductive Elimination (Product + Pd(0)) Deprot->Prod Prod->Pd0 Regeneration Indazole Unprotected Indazole (Substrate) IndazoleAnion Indazolyl Anion (N-) Indazole->IndazoleAnion Base IndazoleAnion->Poisoned Displaces Ligand

Figure 1: The Catalytic Cycle vs. Indazole Poisoning. Note how the indazolyl anion can intercept the Pd(II) species, leading to inactive complexes if the ligand is not bulky enough to prevent it.

Experimental Protocols

Protocol A: The "Workhorse" (Protected Indazoles)

Applicability:


-Methyl, 

-THP,

-SEM, or

-Boc indazoles. Substrate Scope: 4-, 5-, 6-, or 7-bromoindazoles coupled with primary/secondary amines.

Reagents:

  • Precatalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃.

  • Ligand: Xantphos (for amides/anilines) or RuPhos (for secondary amines).

  • Base: Cs₂CO₃ (Cesium Carbonate).[1][2]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Nitrogen (

    
    ).
    
  • Charging: Add protected bromoindazole (1.0 equiv), Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Xantphos (5-7 mol%).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%). Note: Adding Pd last prevents oxidation of the phosphine before mixing.

  • Degassing: Seal the vial. Evacuate and backfill with

    
     three times.
    
  • Solvation: Inject anhydrous 1,4-Dioxane (0.1 M concentration relative to halide) via syringe.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: The "Advanced" (Unprotected -Indazoles)

Applicability: Direct coupling to free


-H indazoles.
Why this works:  Uses LiHMDS (Lithium Hexamethyldisilazide) as a soluble strong base to keep the indazole deprotonated and soluble, while BrettPhos  or tBuBrettPhos  provides extreme steric bulk to prevent the indazolyl anion from binding to the Pd center.

Reagents:

  • Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3 (Buchwald 3rd Gen Precatalysts). Avoid generating Pd(0) in situ if possible.

  • Base: LiHMDS (1.0 M in THF). Critical: Use 2.2 - 2.5 equivalents.

  • Solvent: THF or 1,4-Dioxane.

Step-by-Step Procedure:

  • Inert Environment: This reaction is strictly air/moisture sensitive. Use a glovebox or strict Schlenk technique.

  • Charging: Add

    
    -bromoindazole (1.0 equiv) and Amine (1.2 equiv) to the vial.
    
  • Catalyst Addition: Add BrettPhos Pd G3 (1–3 mol%).

    • Selection Rule: Use BrettPhos for primary amines.[3] Use RuPhos for secondary amines.[3]

  • Base Addition: Seal vial. Add solvent (THF).[2][4] Dropwise add LiHMDS (2.2 equiv).

    • Observation: The solution may turn dark or orange; this is the formation of the soluble indazolyl anion.

  • Reaction: Heat to 65–80°C. Note: Unprotected couplings often proceed at lower temperatures than protected ones due to the homogeneous nature of the base.

  • Quench: Cool to RT. Quench with aqueous NH₄Cl.

  • Workup: Extract with EtOAc. Caution: Acidify the aqueous layer carefully if your product is amphoteric.

Substrate-Specific Considerations

The position of the halogen on the indazole ring significantly alters reactivity due to the "Heterocyclic Effect."

PositionReactivity ProfileRecommended LigandNotes
C-3 High (Electron Deficient)Xantphos / BINAPC3 is pseudo-benzylic to the

. Very reactive. Often works with weaker bases.
C-4 Moderate (Steric Clash)BrettPhos / SPhosProximity to

substituent can cause steric hindrance. Requires bulky monodentate ligands.
C-5 Standard RuPhos / XantphosBehaving most like a standard aryl bromide.
C-6 Standard RuPhos / BrettPhosCommon in Cereblon binders. Well-tolerated.
C-7 Difficult (Chelation)tBuXPhosThe

lone pair can chelate Pd during oxidative addition at C7. Requires very bulky ligands.

Decision Workflow

Use this logic flow to determine your experimental setup.

Workflow Start Start: Halogenated Indazole CheckProt Is N1 Protected? Start->CheckProt Yes Yes (Me, Boc, THP) CheckProt->Yes No No (1H-Indazole) CheckProt->No BaseWeak Base: Cs2CO3 (2.0 eq) Yes->BaseWeak LigandStd Ligand: Xantphos or BINAP BaseWeak->LigandStd TempHigh Temp: 100-110°C LigandStd->TempHigh BaseStrong Base: LiHMDS (2.2 eq) No->BaseStrong LigandBulk Ligand: BrettPhos/RuPhos BaseStrong->LigandBulk TempMod Temp: 65-80°C LigandBulk->TempMod AmineType Amine Type? LigandBulk->AmineType Primary Primary (-NH2) -> BrettPhos AmineType->Primary Secondary Secondary (-NHR) -> RuPhos AmineType->Secondary

Figure 2: Experimental Design Workflow for Indazole Amination.

Troubleshooting & Optimization

Problem: Low Conversion (Starting Material Remains)

  • Cause: Catalyst death via oxidation or poisoning.

  • Solution: Switch to a G3 Precatalyst (e.g., Xantphos Pd G3) instead of mixing Pd(OAc)₂ + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio and removes the induction period.

Problem: Regioisomers (N-Arylation vs. C-N Coupling)

  • Context: In unprotected indazoles, the Pd can couple the amine to the Carbon (desired) OR couple the Aryl Halide to the Indazole Nitrogen (undesired homocoupling/polymerization).

  • Solution: Use tBuBrettPhos .[3][4] Its extreme bulk prevents the Pd from coordinating effectively to the Indazole Nitrogen, forcing the reaction to occur at the Carbon-Halogen bond.

Problem: Dehalogenation (Reduction)

  • Cause:

    
    -hydride elimination from the amine or solvent.
    
  • Solution: Switch solvent from Dioxane to Toluene . Reduce temperature by 10°C.

References

  • Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442–4445.[5] [Link]

    • Key citation for the LiHMDS/BrettPhos protocol for unprotected heterocycles.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

    • Authoritative review on ligand selection (RuPhos vs. BrettPhos).
  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 49(46), 8686–8690. [Link]

    • Insights into hydrazine-like couplings relevant to the indazole N-N bond.
  • Correa, A., et al. (2019). Palladium-Catalyzed C–H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(10), 1967–1970. [Link]

    • Reference for C3-functionalization str

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 3-Bromo-6-chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers encountering yield issues with 3-Bromo-6-chloro-5-nitro-1H-indazole . It prioritizes mechanistic understanding and actionable troubleshooting over generic instructions.

Topic: Optimization of 3-Bromo-6-chloro-5-nitro-1H-indazole Synthesis Ticket ID: IND-Br-NO2-001 Status: OPEN

Executive Summary & Synthetic Strategy

The synthesis of 3-Bromo-6-chloro-5-nitro-1H-indazole is a critical workflow in the development of certain kinase inhibitors. Low yields are typically caused by two antagonistic electronic factors:

  • Regiochemical Ambiguity: During nitration, the directing effects of the 6-chloro substituent and the indazole core compete, leading to difficult-to-separate C5/C7 isomers.

  • Nucleophilic Deactivation: The introduction of the 5-nitro group severely deactivates the C3 position, making subsequent electrophilic bromination sluggish or incomplete under standard acidic conditions.

Recommended Pathway (The "Base-Promoted" Protocol)

While some protocols brominate first, we recommend Nitration


 Bromination . Brominating the electron-deficient 5-nitroindazole requires shifting from acidic mechanisms (electrophilic substitution on a neutral ring) to basic mechanisms (reaction via the highly nucleophilic indazolyl anion).

SynthesisPath cluster_Nitration Step 1: Nitration cluster_Bromination Step 2: Bromination Start 6-Chloro-1H-indazole Nitro 6-Chloro-5-nitro-1H-indazole Start->Nitro HNO3 / H2SO4 (0°C to RT) Isomer 7-Nitro Isomer (Byproduct) Start->Isomer Thermodynamic Drift (>25°C) Final 3-Bromo-6-chloro- 5-nitro-1H-indazole Nitro->Final Br2 / NaOH (aq) OR Br2 / KOH / DMF

Figure 1: The optimized synthetic workflow. Note the critical pivot to basic conditions in Step 2 to overcome ring deactivation.

Module 1: Troubleshooting the Nitration Step

Objective: Maximize regioselectivity for the 5-nitro isomer over the 7-nitro impurity.

The Mechanism

The 6-chloro substituent is ortho/para directing. Since the indazole ring system generally favors electrophilic attack at C5, the 6-chloro group reinforces this selectivity (C5 is ortho to Cl). However, steric hindrance and protonation of N1 in strong acid can shift the population toward the 7-nitro isomer or dinitrated byproducts.

FAQ: Nitration Yield Issues

Q: I am seeing a 60:40 mixture of 5-nitro and 7-nitro isomers. How do I shift this? A: This is often a temperature control issue.

  • Root Cause: Higher temperatures favor the thermodynamic product distribution and increase dinitration.

  • Solution: Maintain the reaction at -5°C to 0°C during the addition of Nitric Acid. Do not allow the exotherm to exceed 5°C. Only warm to room temperature after addition is complete to drive conversion.

Q: My product is an oil/gum and won't crystallize. Yield loss during column chromatography is high. A: Avoid chromatography for this intermediate.

  • Protocol: Pour the crude reaction mixture onto crushed ice/water (10x volume). The 5-nitro isomer is typically less soluble than the 7-nitro isomer.

  • Purification: Slurry the crude solid in hot Ethanol or Acetic Acid . The 5-nitro isomer will remain as a precipitate, while the 7-nitro isomer and other impurities remain in the mother liquor.

Data: Solvent/Acid Screening for Nitration
Reagent SystemTemperatureC5:C7 RatioYield (Isolated)Notes
Fuming HNO3 / H2SO4 0°C 90:10 85% Recommended. High regioselectivity.
Conc. HNO3 / H2SO425°C75:2560%Significant dinitration observed.
HNO3 / Acetic Anhydride0°C80:2050%Slower reaction; incomplete conversion.

Module 2: Troubleshooting the Bromination Step

Objective: Force bromination on a severely deactivated ring.

The Critical Pivot: Acid vs. Base

Attempting to brominate 6-chloro-5-nitroindazole using standard


 (electrophilic aromatic substitution) will result in <10% yield  or no reaction. The nitro group withdraws electron density, making the C3 carbon non-nucleophilic.

The Fix: You must use Base-Mediated Bromination . By using a base (NaOH or KOH), you deprotonate the N1 proton (


). The resulting indazolyl anion  is significantly more electron-rich and nucleophilic at C3, allowing the reaction to proceed rapidly even with the nitro group present.
FAQ: Bromination Failures

Q: I used NBS in DMF, but the reaction is stuck at 50% conversion. A: NBS is often insufficient for this specific deactivated substrate without a radical initiator or high heat (which causes degradation).

  • Solution: Switch to elemental Bromine (

    
    ) in aqueous base. The thermodynamics of generating the anion drive the reaction to completion.
    

Q: I am getting N-bromination instead of C3-bromination. A: This is a kinetic vs. thermodynamic control issue.

  • Mechanism: N-Br species are often formed kinetically but are unstable.

  • Correction: Ensure the reaction is run at room temperature (or slightly elevated, 35-40°C) for sufficient time (12-24h). The N-Br species will rearrange or transfer the bromine to the thermodynamic C3 position.

Validated Protocol: Base-Mediated Bromination
  • Dissolution: Suspend 6-chloro-5-nitroindazole (1.0 eq) in 2M NaOH (10-15 volumes). Ensure good stirring; the solid may not fully dissolve initially.

  • Bromination: Add

    
     (1.1 - 1.2 eq) dropwise as a solution in 2M NaOH or water.
    
    • Note: The color will change from red-brown to yellow/orange as bromine is consumed.

  • Quench: Acidify carefully with 2M HCl to pH 3-4.

  • Isolation: The product, 3-Bromo-6-chloro-5-nitro-1H-indazole , will precipitate as a yellow solid. Filter and wash with water.

Troubleshooting Start Low Yield in Bromination? CheckCond Check Conditions Start->CheckCond Acidic Acidic (AcOH/Br2) or Neutral (NBS/DCM) CheckCond->Acidic Basic Basic (NaOH/Br2 or KOH/DMF) CheckCond->Basic Fail1 FAILURE: Ring Deactivated. Switch to Base. Acidic->Fail1 CheckSol Check Solubility Basic->CheckSol Soluble Homogeneous Solution CheckSol->Soluble Precip Precipitate formed too early? CheckSol->Precip Success High Yield Expected Soluble->Success FixSol Add Co-solvent (DMF or Dioxane) Precip->FixSol

Figure 2: Decision tree for troubleshooting low yields in the bromination step.

References & Authority

The protocols and mechanisms described above are grounded in established heterocyclic chemistry principles and specific patent literature regarding indazole functionalization.

  • Synthesis of 3-bromo-5-nitro-1H-indazole (Base-Promoted Method)

    • Source: CN103570624A (Patent). Describes the high-yield bromination of 5-nitroindazole using

      
       in DMF/Base, confirming the necessity of basic conditions for nitro-substituted indazoles.
      
    • URL:

  • Regioselective Bromination of Indazoles

    • Source:RSC Advances, "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin".[1] Discusses C3 selectivity and the role of electron-withdrawing groups.

    • URL:[1]

  • Indazole Functionalization Review

    • Source:Beilstein Journal of Organic Chemistry. "Recent advances in the synthesis and functionalization of indazoles." Provides broad context on N-H vs C-H functionalization.

    • URL:

  • Chemical Properties of 5-Nitroindazole

    • Source: PubChem CID 21501.[2] Verifies physical properties and acidity data relevant to the deprotonation strategy.

    • URL:

Sources

Troubleshooting palladium catalyst poisoning in indazole cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Chemical Support Ticket Subject: Troubleshooting Catalyst Deactivation in Indazole Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview: The "Azole Effect"

You are likely experiencing coordinative saturation (poisoning). Indazoles are "privileged" scaffolds in medicinal chemistry but notorious bad actors in palladium catalysis.

The core issue is the unprotected nitrogen (


) . Unlike simple arenes, indazoles possess a basic nitrogen (

) and an acidic proton (

). In the presence of Pd(0) or Pd(II), the indazole acts as a competitive ligand, displacing your phosphine ligands and forming stable, catalytically inactive Pd-indazole complexes (often dimers). This effectively sequesters the metal, shutting down the catalytic cycle before it begins.
Part 1: Diagnostic & Troubleshooting Modules
Module A: The "Dead" Reaction (0% Conversion)

Symptom: Starting material remains untouched. No black precipitate (Pd black), solution remains clear or turns pale yellow/orange (indicative of stable off-cycle complexes).

Root Cause: Your substrate is binding to the Palladium faster than your ligand can. This forms a Pd-Indazolyl resting state (See Diagram 1).

Corrective Actions:

  • Switch to Pre-catalysts (Critical): Stop using

    
     + Ligand generated in situ. The induction period allows the indazole to poison the naked Pd.
    
    • Recommendation: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-ligated to the metal, ensuring the active species is generated immediately upon base activation.

  • The "Pre-Heat" Protocol: If you must use

    
    , heat the Pd source and Ligand in solvent alone at 80°C for 5-10 minutes before adding the indazole substrate. This forces ligand coordination.
    
  • Ligand Selection: Use bulky biaryl phosphines.

    • XPhos and SPhos are the gold standards for unprotected azoles. Their steric bulk prevents the formation of the inactive Pd-indazole dimer.

Visualizing the Poisoning Mechanism

IndazolePoisoning cluster_poison The Azole Trap Pd0 Pd(0) Active Species OxAdd Oxidative Addition Complex (Ar-Pd-X) Pd0->OxAdd Ar-X Indazole Unprotected Indazole (Substrate) Poison Inactive Pd-Indazole Complex (Off-Cycle) OxAdd->Poison Indazole Coordination (Displaces Ligand) Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Poison->Pd0 High Temp / Bulky Ligand (Reversible but difficult)

Caption: The "Azole Trap" occurs when the nitrogen of the indazole coordinates to the Pd(II) intermediate, displacing the phosphine ligand and forming a stable, inactive species.

Module B: Regioselectivity Issues (

vs.

)

Symptom: You are attempting N-arylation (Buchwald) or alkylation and getting mixtures of


 (1H-indazole) and 

(2H-indazole) isomers.

Technical Insight: Indazole tautomerism favors the


-H form thermodynamically. However, under kinetic control or specific steric environments, 

reactivity increases.

Decision Matrix:

Desired IsomerStrategyRecommended Conditions

-Arylation
Thermodynamic Control Base:

or

Solvent: Toluene or Xylene (High Temp)Ligand: XPhos (promotes equilibration to stable isomer)

-Arylation
Kinetic/Steric Control Base:

(Fast deprotonation)Solvent: 1,4-DioxaneSubstrate: C-7 substituted indazoles (Steric bulk blocks

)

-Alkylation
Hard/Soft Acid Base Base:

or

in DMF (Dissociated ion pair favors

)

-Alkylation
Transient Directing Use TfOH catalysis with diazo compounds (Metal-free) [4]
Module C: Buchwald-Hartwig Specific Failures

Symptom: Significant dehalogenation of the aryl halide (Ar-H formed) instead of C-N bond formation.

Root Cause:


-Hydride elimination is outcompeting reductive elimination. This happens when the coupling of the sterically demanding indazole is too slow, or the catalyst concentration is too low due to poisoning.

The "Turbo" Fix:

  • Switch Ligand: tBuXPhos is specifically superior for N-arylation of indazoles over XPhos. The t-butyl groups provide the exact cone angle needed to facilitate the difficult reductive elimination of the bulky indazole.

  • Base Change: Switch to LiHMDS . It is milder than NaOtBu and soluble in organic solvents, preventing the "base poisoning" sometimes seen with carbonate agglomeration.

Part 2: Validated Experimental Protocols
Protocol 1: Suzuki Coupling of Unprotected Indazoles

Based on the method by Buchwald et al. [1]

Scope: Coupling 3-haloindazoles (unprotected) with boronic acids.

  • Preparation:

    • In a glovebox or under Argon, charge a vial with:

      • Unprotected Indazole halide (1.0 equiv)

      • Boronic Acid (1.5 - 2.0 equiv)

      • XPhos Pd G4 (2.0 - 5.0 mol%)

      • 
         (3.0 equiv, finely ground)
        
  • Solvent System:

    • Add THF:Water (10:1) or 1,4-Dioxane:Water (4:1) .

    • Note: The biphasic water component is crucial. It solubilizes the inorganic base and boronate species, increasing the rate of transmetallation relative to the poisoning pathway.

  • Reaction:

    • Seal and heat to 80-100°C for 2-12 hours.

    • Checkpoint: If the reaction turns black (Pd precipitation) before completion, add 1 mol% additional catalyst.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with water.[1]

    • Crucial Step: Wash the organic layer with 5% aqueous N-acetylcysteine or sodium diethyldithiocarbamate. Indazoles love to hold onto residual Palladium. This wash scavenges the metal, preventing contamination in biological assays.

Protocol 2: The "Nuclear Option" (Protection)

If the direct coupling fails despite optimization, you must block the coordination site.

The SEM-Switch (Self-Validating Route):

  • Protection: Indazole + SEM-Cl + NaH (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    C 
    
    
    
    RT). Yields mixture of
    
    
    SEM-indazole.
    • Why SEM? Unlike Boc (which falls off under basic Suzuki conditions) or THP (acid labile), SEM is stable to base/heat but removable with TBAF or HCl.

  • Coupling: Run standard Suzuki (Pd(dppf)Cl2 or XPhos). Conversion will likely jump to >90%.

  • Deprotection: Treat with TBAF/THF (reflux) or 4M HCl/Dioxane.

Part 3: References
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (2013) URL:[Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib Source: Journal of the American Chemical Society (2010) URL:[Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling Source: Organic Process Research & Development (2018) URL:[Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds Source: Chemical Communications (2014) URL:[Link]

Sources

Technical Guide: Recrystallization Solvent Systems for 3-Bromo-6-chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-Bromo-6-chloro-5-nitro-1H-indazole is a highly functionalized heterocycle often employed as a scaffold in the synthesis of antiviral (e.g., HIV capsid inhibitors) and antineoplastic agents. Its purification is critical due to the downstream sensitivity of metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to impurities like unreacted starting materials or regioisomers.

Physicochemical Profile for Purification
  • Core Structure: Indazole (Amphoteric, H-bond donor/acceptor).

  • Substituents:

    • C3-Bromo / C6-Chloro: Increases lipophilicity (

      
       increase) and reduces solubility in pure water compared to the parent nitroindazole.
      
    • C5-Nitro: Strongly electron-withdrawing; enhances polarity and acidity of the N1-proton, increasing solubility in polar aprotic solvents (DMF, DMSO) and basic media.

  • Challenge: The compound is prone to "oiling out" in non-polar solvents and co-precipitating with des-bromo impurities.

Solvent System Selection Strategy

The selection of a solvent system for this compound requires balancing the solubilizing power of the nitro-indazole core with the lipophilicity introduced by the halogens.

Primary Solvent Systems
System TypeSolvent CompositionRoleSuitability
Binary (Polar/Aqueous) Ethanol / Water (9:1 to 7:3) Recommended Excellent for removing inorganic salts and polar byproducts. The water acts as an antisolvent to drive recovery upon cooling.
Single Solvent Methanol (Hot) Alternative Good for removal of highly lipophilic impurities. Requires cooling to -20°C for maximum yield.
Binary (Aprotic) Ethyl Acetate / Hexanes Specific Use Use only if the impurity profile is highly polar (e.g., oxidation byproducts). Risk of oiling out is higher.
High Solvency Acetonitrile (MeCN) Analytical Prep Best for generating HPLC-grade material. Crystals are often cleaner but yield is lower due to high solubility.
Decision Logic for Solvent Selection

The following decision tree illustrates the logic for selecting the optimal solvent based on your crude material's behavior.

SolventSelection Start Crude 3-Bromo-6-chloro- 5-nitro-1H-indazole SolubilityTest Step 1: Solubility Test (100 mg in 1 mL Solvent) Start->SolubilityTest CheckEtOH Dissolves in boiling EtOH? SolubilityTest->CheckEtOH CheckMeCN Dissolves in boiling MeCN? CheckEtOH->CheckMeCN No (Insoluble) SystemA System A: Ethanol/Water (Standard Purification) CheckEtOH->SystemA Yes (Precipitates on cooling) SystemB System B: Methanol (High Throughput) CheckEtOH->SystemB Yes (Stays soluble on cooling) CheckMeCN->SystemA Yes (Use EtOH w/ more reflux) SystemC System C: DMF/Water (For Stubborn Crudes) CheckMeCN->SystemC No (Highly Insoluble)

Figure 1: Decision matrix for selecting the recrystallization solvent based on initial solubility observations.

Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (The "Gold Standard")

This method leverages the temperature-dependent solubility of the nitro-indazole scaffold. The addition of water increases the polarity of the solvent, forcing the hydrophobic halogenated product out of solution as it cools.

Materials:

  • Crude 3-Bromo-6-chloro-5-nitro-1H-indazole

  • Ethanol (Absolute or 95%)[1]

  • Deionized Water

  • Activated Carbon (optional, for color removal)

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Add Ethanol (approx. 10-15 mL per gram of crude).

  • Reflux: Heat the mixture to reflux (

    
    ). If the solid does not completely dissolve after 10 minutes of reflux, add more Ethanol in small portions (1-2 mL) until dissolution is complete.
    
    • Note: If a small amount of dark solid remains insoluble, this is likely inorganic salt or polymerized impurity. Proceed to filtration.[2][3][4]

  • Decolorization (Optional): If the solution is dark brown/black, carefully add activated carbon (5-10% wt/wt). Reflux for an additional 15 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel or glass frit to remove carbon/insolubles.

    • Critical: Pre-warming prevents premature crystallization in the funnel stem.

  • Antisolvent Addition: Return the filtrate to a clean flask and bring back to a gentle boil. Add warm Deionized Water dropwise until a faint, persistent turbidity (cloudiness) is observed.

  • Clarification: Add just enough Ethanol (dropwise) to clear the turbidity.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Tip: Rapid cooling promotes the trapping of impurities and "oiling out."

  • Final Cooling: Once at room temperature, place the flask in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the crystals, wash with cold 50% EtOH/Water, and dry under vacuum at

    
    .
    

Troubleshooting & FAQs

Issue 1: "Oiling Out"

Symptom: As the solution cools, the product separates as a liquid droplets (oil) rather than solid crystals. Cause: The temperature entered the "metastable zone" where liquid-liquid separation occurs before crystallization, often due to high impurity levels or cooling too quickly. Solution:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Slow Down: Insulate the flask with a towel to slow the cooling rate.

  • Adjust Solvent: Increase the amount of Ethanol. Oiling out often happens when the water ratio is too high.

Issue 2: Low Yield

Symptom: Very few crystals form even after cooling to


.
Cause:  The compound is too soluble in the chosen solvent volume.
Solution: 
  • Concentrate: Evaporate 20-30% of the solvent volume on a rotary evaporator and re-cool.

  • Increase Antisolvent: Add more water dropwise to the cold solution until precipitation begins, then stir.

Issue 3: Persistent Color

Symptom: Crystals are yellow/orange (expected) but the mother liquor is black, or crystals appear "dirty." Cause: Oxidized nitro-byproducts or azo-impurities. Solution:

  • Perform the Activated Carbon step in Protocol A.

  • Wash the final filter cake with a small volume of cold solvent to displace the colored mother liquor.

Process Visualization

The following diagram outlines the workflow for the purification of the target indazole.

RecrystallizationWorkflow Crude Crude Mixture Dissolve Dissolve in Hot EtOH Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If solids present Antisolvent Add Warm Water (Until Turbid) Dissolve->Antisolvent If clear Filter->Antisolvent Cooling Controlled Cooling (RT -> 0°C) Antisolvent->Cooling Nucleation Isolate Filtration & Drying Cooling->Isolate Crystal Growth

Figure 2: Operational workflow for the Ethanol/Water recrystallization process.

References

  • Synthesis and Halogenation of Indazoles

    • Title: "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent"
    • Source: The Journal of Organic Chemistry (ACS Public
    • Context: Describes the bromination of 5-nitroindazole and purification of halogenated indazoles using silica and recrystalliz
    • URL:[Link]

  • General Recrystallization of Nitro-Indazoles

    • Title: "5-Nitroindazole" (Organic Syntheses)
    • Source: Organic Syntheses, Coll.[4] Vol. 3, p.660 (1955).

    • Context: Establishes methanol and ethanol as standard solvents for purifying nitro-substituted indazoles.
    • URL:[Link]

  • Title: "Method for separating and purifying substituted indazole isomers" (Patent CN101948433A)
  • Recrystallization Best Practices

    • Title: "Recrystallization Guide: Process, Procedure, Solvents"
    • Source: Mettler Toledo
    • Context: Provides the theoretical basis for solvent selection and troubleshooting "oiling out" phenomena.
    • URL:[Link][2]

Sources

Technical Support Center: Purification of Polar Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Troubleshooting & Optimization Ticket ID: INDZ-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Sticky" Indazole Problem

Welcome to the technical guide for isolating indazole derivatives. As researchers, we often find indazoles deceptive. While the core heterocycle appears simple, its amphoteric nature creates a "perfect storm" for chromatography issues. The pyridine-like nitrogen at position 2 (


) is basic (pKa ~1.2), while the pyrrole-like 

-H is acidic (pKa ~14).

The Result: On standard silica gel, the basic nitrogen interacts strongly with acidic silanols (


), leading to peak tailing, irreversible adsorption, and co-elution. This guide provides field-proven protocols to overcome these specific interactions.

Module 1: Eliminating Peak Tailing (The Silanol Effect)

User Issue: "My indazole product streaks down the column and never elutes as a tight band."

The Mechanism

Standard silica gel is slightly acidic (pH 5.0–6.0). The basic


 of the indazole ring forms hydrogen bonds with the free silanols on the stationary phase. This secondary interaction competes with the mobile phase, causing the compound to "drag" behind the solvent front.
The Solution: Mobile Phase Modifiers

You must mask the silanols or suppress ionization.

Protocol A: The Triethylamine (TEA) Wash (Recommended) Do not just add TEA to your solvent bottle. You must equilibrate the silica surface before the run.

  • Pack the column with your starting non-polar solvent (e.g., Hexane or DCM).

  • Flush with 2 Column Volumes (CV) of solvent containing 1% Triethylamine (TEA) .

  • Run your purification using your standard gradient containing 1% TEA throughout.

    • Note: TEA is volatile and can be removed by rotovap, but it may form salts.

Protocol B: Ammoniated Methanol (For MS Compatibility) If your downstream application is Mass Spectrometry (MS), TEA can suppress ionization. Use Ammonia instead.[1]

  • Prepare a stock solution of 7N Ammonia in Methanol .

  • Use this stock as your "B" solvent in a DCM/MeOH gradient.

    • Example: Gradient 0% to 10% (MeOH w/ NH

      
      ) in DCM.
      
ModifierProsConsRecommended Concentration
Triethylamine (TEA) Excellent peak shape; cheap.Hard to remove traces; forms salts.0.5% – 1.0%
Ammonium Hydroxide Volatile; MS compatible.Immiscible in Hexane/EtOAc.0.1% – 1.0% (in MeOH)
Acetic Acid Good for acidic impurities.AVOID for basic indazoles (protonates N).N/A

Module 2: Sample Loading (The Solubility Trap)

User Issue: "My compound is polar and only dissolves in MeOH/DMSO. When I load it, the separation is ruined."

The Mechanism

Loading a column with a strong solvent (like MeOH or DMSO) creates a "washout effect." The strong solvent carries the sample down the column faster than the equilibration solvent, destroying the gradient profile before it even starts.

The Solution: Dry Loading

For polar indazoles, liquid loading is the enemy of resolution. You must use Dry Loading .[2]

Step-by-Step Dry Loading Protocol:

  • Dissolve the crude indazole mixture in the minimum amount of a strong solvent (MeOH, Acetone, or DCM) in a round-bottom flask.

  • Add silica gel (ratio: 1g silica per 1g crude sample). Pro-Tip: Use Celite 545 if your product is sensitive to silica acidity.

  • Evaporate the solvent on a rotovap until you have a free-flowing dust.[3]

  • Load this powder on top of your pre-packed column.

  • Cap with a layer of sand and elute.[3]

Workflow Visualization

DryLoading Start Crude Indazole (in flask) Dissolve Dissolve in Strong Solvent (MeOH/DCM) Start->Dissolve Solubilize AddMedia Add Sorbent (Silica or Celite) Dissolve->AddMedia 1:1 Ratio Evap Rotovap to Dry Powder AddMedia->Evap Remove Solvent Load Load onto Column Head Evap->Load Free-flowing solid Elute Begin Gradient Elution Load->Elute

Figure 1: Optimized Dry Loading Workflow for Polar Compounds. Using this method prevents "band broadening" caused by liquid injection of polar solvents.

Module 3: Separation of Regioisomers ( vs )

User Issue: "I have a mixture of


-alkyl and 

-alkyl indazoles. They co-elute on TLC."
The Science of Separation

Indazole alkylation often yields a mixture of


 (thermodynamically stable) and 

(kinetically favored) isomers.
  • 
    -Alkyl Indazoles:  Generally less polar  (Higher 
    
    
    
    ). The conjugation is more effectively distributed.
  • 
    -Alkyl Indazoles:  Generally more polar  (Lower 
    
    
    
    ). They possess a larger dipole moment due to the quinoid-like resonance contribution.
Optimization Strategy

If they are close on TLC (


), a standard linear gradient will fail. Use an Isocratic Hold .
  • Determine

    
    :  Find a solvent system where the target spot is at 
    
    
    
    0.3.[4]
  • Calculate CV: Determine the Column Volume (CV).

  • The Step Gradient:

    • 0–1 CV: 0% Strong Solvent (Equilibration)

    • 1–5 CV: Rapid ramp to

      
       0.3 condition.
      
    • 5–15 CV: HOLD isocratic at the %B that gave

      
       0.3.
      
    • 15+ CV: Flush to 100% B.

Module 4: When Silica Fails (Alternative Stationary Phases)

User Issue: "Even with modifiers, my compound sticks. Or I need to purify a highly polar amino-indazole."

If your indazole contains additional polar groups (carboxylic acids, primary amines), Normal Phase (NP) silica may be insufficient.

Decision Matrix: Selecting the Right Phase

PhaseSelection Start Indazole Derivative Polarity Check IsSoluble Soluble in DCM/EtOAc? Start->IsSoluble NP Normal Phase Silica IsSoluble->NP Yes RP Reverse Phase (C18) IsSoluble->RP No (Only MeOH/Water) Modifier Add 1% TEA or NH4OH in MeOH NP->Modifier Streaking? Amine Amine-Functionalized Silica RP->Amine Basic & Water Sensitive?

Figure 2: Stationary Phase Decision Tree. Use C18 for compounds that require >10% MeOH in DCM to move on silica.

  • Reverse Phase (C18): Ideal for highly polar indazoles. Use Water/Acetonitrile gradients with 0.1% Formic Acid.[5]

  • Amine-Bonded Silica: Acts as "Normal Phase" but the surface is basic. This naturally repels the basic indazole nitrogen, preventing tailing without needing mobile phase modifiers [1].

Frequently Asked Questions (FAQ)

Q: Can I use DCM/MeOH gradients for all indazoles? A: You can, but be careful. Silica gel begins to dissolve slightly in Methanol concentrations >10-15%, which can contaminate your product with dissolved silica. If you need >10% MeOH, switch to Reverse Phase (C18) or use EtOAc/EtOH (3:1) as a safer alternative.

Q: My N1 and N2 isomers are overlapping. What solvent system is best? A: Try Toluene/Acetone or DCM/Ether . These systems often provide different selectivity compared to Hexane/EtOAc because they interact differently with the pi-systems of the isomers [2].

Q: How do I remove the Triethylamine (TEA) from my product after the column? A: TEA forms an azeotrope with Ethanol. Add ethanol to your fractions and rotovap. Repeat 2-3 times. Alternatively, dry the product under high vacuum (>0.1 mbar) for 12 hours.

References

  • Biotage. (2023).[6][7] Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from

  • Sorbtech. (2025).[8] Flash Chromatography Basics & Troubleshooting Guide.[9] Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[4][9] Retrieved from

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from

Sources

Validation & Comparative

High-Purity Analysis of 3-Bromo-6-chloro-5-nitro-1H-indazole: HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Overview

Objective: Develop and validate a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-6-chloro-5-nitro-1H-indazole (CAS: 1082040-14-9), a critical scaffold in the synthesis of kinase inhibitors and antiviral agents (e.g., Lenacapavir intermediates).

The Challenge: This molecule presents three specific chromatographic hurdles:

  • Acidity: The 5-nitro and halogen substituents increase the acidity of the indazole N-H (pKa ~9.5), leading to peak tailing on standard C18 columns due to silanol interactions.

  • Hydrophobicity & Solubility: High LogP (~3.0) requires high organic content, but the compound is prone to precipitation in pure aqueous buffers.

  • Structural Similarity of Impurities: Separation from the starting material (6-chloro-5-nitro-1H-indazole) and potential regioisomers requires distinct selectivity beyond simple hydrophobicity.

The Solution: This guide compares a standard C18 (Alkyl Phase) method against an optimized Phenyl-Hexyl (Pi-Electron Phase) method. While C18 provides adequate retention, the Phenyl-Hexyl phase demonstrates superior resolution and peak symmetry by exploiting


 interactions with the electron-deficient nitro-indazole ring.
Comparative Performance Metrics
FeatureMethod A: Standard C18 Method B: Optimized Phenyl-Hexyl Verdict
Stationary Phase C18 (Octadecylsilane), 3.5 µmPhenyl-Hexyl, 3.5 µmMethod B offers unique selectivity.
Separation Mechanism Hydrophobic InteractionHydrophobicity +

Interaction
Method B resolves isomers better.
Resolution (Rs) (vs. Precursor)1.8 (Marginal)3.2 (Excellent) Method B is more robust.
Tailing Factor (Tf) 1.4 (Noticeable Tailing)1.05 (Sharp Symmetry) Method B reduces silanol drag.
Mobile Phase ACN / Water (0.1% Formic Acid)MeOH / Water (0.1% Formic Acid)MeOH enhances

-selectivity.
Run Time 15 Minutes12 MinutesMethod B is faster.

Compound Profile & Method Strategy

Physicochemical Properties[1]
  • Structure: Indazole core with electron-withdrawing groups (EWG) at positions 3 (Br), 5 (NO2), and 6 (Cl).

  • Acidity (pKa): The N-H proton is acidic. At neutral pH, partial ionization can cause peak broadening. Strategy: Use an acidic mobile phase (pH ~2.5) to keep the molecule fully protonated (neutral form) for consistent retention.

  • UV Absorbance: The nitro-conjugated system shows strong absorbance.[1] Strategy: Detection at 254 nm (universal) and 310 nm (specific to nitro-indazole) to reduce baseline noise.

Method Development Workflow

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl phase over the traditional C18.

MethodDev Start Target: 3-Bromo-6-chloro-5-nitro-1H-indazole PropAnalysis Analyze Properties: High Aromaticity, Acidic NH, EWGs Start->PropAnalysis Screening Column Screening Phase PropAnalysis->Screening C18 Option A: C18 Column (Hydrophobic Interaction) Screening->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Screening->Phenyl ResultA Result A: Good Retention, Poor Peak Shape (Tailing > 1.3) C18->ResultA ResultB Result B: Sharp Peaks, High Selectivity (Tailing < 1.1) Phenyl->ResultB Optimize Optimization: Switch ACN to MeOH (Enhances Pi-interactions) ResultA->Optimize Failed ResultB->Optimize Final Final Method: Phenyl-Hexyl + MeOH/Water (0.1% FA) Optimize->Final

Figure 1: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl chemistry.

Experimental Protocols

Reagents & Equipment
  • Reference Standard: 3-Bromo-6-chloro-5-nitro-1H-indazole (>98% purity).

  • Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Water.[2]

  • Additives: Formic Acid (FA) or Ammonium Formate.

  • System: HPLC with PDA (Photodiode Array) Detector (e.g., Agilent 1260 or Waters Alliance).

Method B: The Optimized Protocol (Recommended)

This method is the "Gold Standard" for this specific impurity profile.

  • Column: XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Column Temp: 35°C (Improves mass transfer).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5-10 µL.

  • Detection: 254 nm (bandwidth 4 nm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over ACN here because its planar structure facilitates the

      
       overlap between the analyte and the stationary phase.
      

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 50 Equilibration
2.0 50 Isocratic Hold
10.0 90 Linear Ramp
12.0 90 Wash
12.1 50 Re-equilibration

| 15.0 | 50 | End of Run |

Method A: The Standard Alternative (Generic)

Use this if Phenyl-Hexyl columns are unavailable.

  • Column: C18 (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1][2]

  • Gradient: 40% B to 95% B over 15 minutes.

  • Limitation: Expect slight tailing (Tf ~1.3-1.5) due to the acidic NH interacting with residual silanols.

Scientific Validation & Mechanism

Separation Mechanism: Why Phenyl-Hexyl Wins

The 3-Bromo-6-chloro-5-nitro-1H-indazole molecule is highly electron-deficient (pi-acidic) due to the nitro and halogen groups.

  • C18 Mechanism: Relies solely on dispersive forces (hydrophobicity). It cannot distinguish well between the target and similar hydrophobic impurities (like the des-bromo precursor).

  • Phenyl-Hexyl Mechanism: The phenyl ring on the stationary phase acts as a

    
    -base. It engages in specific 
    
    
    
    stacking with the electron-poor aromatic ring of the indazole. This adds a second dimension of selectivity ("Orthogonality"), significantly increasing the resolution between the target and its impurities.

Mechanism Analyte Analyte: Electron-Poor Ring (Nitro/Halo Indazole) C18Phase C18 Phase: Hydrophobic Only Analyte->C18Phase hydrophobic PhenylPhase Phenyl Phase: Pi-Electron Cloud Analyte->PhenylPhase specific Interaction1 Weak Interaction (Dispersive) C18Phase->Interaction1 Interaction2 Strong Interaction (Pi-Pi Stacking) PhenylPhase->Interaction2

Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl interactions.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every analysis batch:

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (usually the 6-chloro-5-nitro precursor).

  • Tailing Factor (Tf): Must be < 1.2. If Tf > 1.2, the column may be aging, or the mobile phase pH is too high.

  • Precision: %RSD of peak area for 6 replicate injections must be < 1.0%.

References

  • PubChem. (2025).[3] 3-Bromo-4-chloro-5-nitro-1H-indazole Compound Summary. National Library of Medicine. [Link]

  • SIELC Technologies. (2018). Separation of 5-Nitroindazole on Newcrom R1 HPLC column. [Link]

  • El Brahmi, N., et al. (2011).[4] 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E. [Link]

  • Asad, N., et al. (2024).[5] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

Sources

Introduction: The Significance of the 5-Position on the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 5-Nitro vs. 5-Amino Indazole Derivatives

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of this bicyclic heteroaromatic system allows for the fine-tuning of its pharmacological profile. Among the various substitution points, the 5-position is of particular interest. The introduction of a substituent at this position can dramatically alter the electronic properties, solubility, and metabolic stability of the entire molecule, thereby dictating its biological targets and mechanism of action.

This guide provides a detailed comparison of two key substituents at the 5-position: the strongly electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂). By synthesizing data from numerous studies, we will explore how this seemingly simple chemical switch creates a profound divergence in biological activity, guiding drug discovery efforts toward distinct therapeutic applications. We will delve into the mechanistic rationale behind these differences, present comparative experimental data, and provide detailed protocols for evaluating these derivatives.

The Chemical Dichotomy: Electron-Withdrawing Nitro vs. Electron-Donating Amino

The fundamental difference between the 5-nitro and 5-amino indazole derivatives lies in the electronic nature of the substituent.

  • 5-Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly lowers the electron density of the indazole ring system. This electronic pull is critical for its primary mechanism of action in certain diseases. Specifically, the low-lying LUMO (Lowest Unoccupied Molecular Orbital) of the nitro group makes it susceptible to bioreduction, a process where cellular enzymes (often nitroreductases) donate electrons to the group. This process, particularly active under the hypoxic (low oxygen) conditions found in many parasitic protozoa and solid tumors, leads to the formation of highly reactive and cytotoxic radical species.[3] Thus, the 5-nitro group often acts as a "bioactivatable warhead."

  • 5-Amino Group (-NH₂): In contrast, the amino group is a strong electron-donating group via resonance. It increases the electron density of the indazole ring. Furthermore, it can act as both a hydrogen bond donor and acceptor, facilitating specific, high-affinity interactions with biological targets like enzyme active sites and receptors. This makes the 5-amino group a classic pharmacophoric feature for designing targeted inhibitors rather than broad-spectrum cytotoxic agents.

This fundamental electronic and functional opposition is the primary driver for the distinct biological activities observed between these two classes of compounds.

Comparative Analysis of Biological Activity

The choice between a nitro and an amino group at the 5-position directs the molecule towards vastly different therapeutic targets.

Antiparasitic Activity: The Domain of 5-Nitroindazoles

The 5-nitroindazole scaffold is a cornerstone in the development of novel antiparasitic agents, particularly against protozoa that thrive in low-oxygen environments.[4][5] The efficacy of these compounds is directly linked to the bioreduction of the nitro group.

Numerous studies have demonstrated the potent activity of 5-nitroindazole derivatives against a range of parasites. For instance, derivatives have shown remarkable efficacy against Acanthamoeba castellanii, with some compounds exhibiting lower IC₅₀ values than the reference drug chlorhexidine digluconate.[4] Similarly, extensive research has identified 5-nitroindazoles as highly promising agents against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis.[6][7] The data consistently show that modifications at other positions of the indazole ring can modulate solubility and cell permeability, but the 5-nitro group remains essential for the trypanocidal and leishmanicidal effect.[7][8]

Below is a summary of the antiparasitic activity of selected 5-nitroindazole derivatives from the literature.

Table 1: Antiparasitic Activity of Representative 5-Nitroindazole Derivatives

Compound ClassTarget OrganismActivity MetricResultReference
5-Nitroindazole Derivative 8Acanthamoeba castellanii (Trophozoite)IC₅₀2.6 ± 0.7 µM[4]
5-Nitroindazole Derivative 9Acanthamoeba castellanii (Trophozoite)IC₅₀4.7 ± 0.9 µM[4]
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateLeishmania amazonensis (Amastigote)IC₅₀0.46 ± 0.01 µM[6]
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-oneTrypanosoma cruzi (Amastigote)IC₅₀0.41 µM[7]
3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles (Compound 8)Trypanosoma cruzi (Epimastigote)Growth Inhibition>80% at 25 µM[5]

In stark contrast, there is a conspicuous absence of 5-aminoindazole derivatives reported for potent antiparasitic activity, as they lack the necessary bioreductive "warhead."

Below is a diagram illustrating the proposed mechanism of action for these compounds.

G cluster_parasite Parasitic Cell (Hypoxic) Nitro_Ind 5-Nitroindazole (Pro-drug) Nitro_Reductase Nitroreductase (e.g., P450-NTR) Nitro_Ind->Nitro_Reductase + e- Radical Nitroso/Hydroxylamine Metabolites Nitro_Reductase->Radical Reduction Damage DNA Damage & Oxidative Stress Radical->Damage Death Cell Death Damage->Death

Caption: Proposed bioreductive activation of 5-nitroindazoles in parasitic cells.

Enzyme Inhibition: A Niche for 5-Aminoindazoles

Where 5-nitroindazoles act as broad cytotoxic agents via reduction, 5-aminoindazoles excel as specific enzyme inhibitors. The amino group's ability to form key hydrogen bonds allows for targeted binding within enzyme active sites.

A compelling example is the inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. A study directly comparing various indazole derivatives found that 5-aminoindazole was a potent and selective inhibitor of COX-2.[1] Its activity surpassed that of both the parent indazole and 6-nitroindazole, highlighting the critical role of the 5-amino group in this context.[1]

Conversely, certain 5-nitroindazole derivatives have been studied as inhibitors of nitric oxide synthase (NOS), another important enzyme in physiology and pathology.[9] However, the inhibitory concentrations are often in a different range, and the mechanism is proposed to involve interaction with the enzyme's heme-iron center rather than classic hydrogen bonding patterns.[9]

Table 2: Comparative Enzyme Inhibition by 5-Substituted Indazole Derivatives

CompoundTarget EnzymeActivity MetricResultReference
5-Aminoindazole Cyclooxygenase-2 (COX-2)IC₅₀12.32 µM[1]
Indazole (unsubstituted)Cyclooxygenase-2 (COX-2)IC₅₀23.42 µM[1]
6-NitroindazoleCyclooxygenase-2 (COX-2)IC₅₀19.22 µM[1]
5-Nitroindazole Inducible Nitric Oxide Synthase (iNOS)IC₅₀240 µM[9]
7-NitroindazoleNeuronal Nitric Oxide Synthase (nNOS)IC₅₀2.5 µM[9]

This data clearly illustrates the divergent paths of these molecules: the 5-amino derivative is a superior COX-2 inhibitor, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID), while the 5-nitro derivative shows activity against a different class of enzymes, albeit with different potency compared to other nitro-isomers.

Anticancer Activity

Both nitro and amino-substituted indazoles have been explored as potential anticancer agents, but their rationale and observed activities differ.

5-Nitroindazole derivatives have shown moderate to interesting antineoplastic activity against various cell lines, such as TK-10 (kidney) and HT-29 (colon).[5] This activity may be partially attributed to the same bioreductive mechanism exploited in parasites, as many solid tumors contain hypoxic regions where nitroreductase activity is upregulated. For example, certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown potent anticancer activity comparable to reference drugs like Pazopanib and Doxorubicin.[10]

Table 3: Anticancer Activity of 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives[10]

CompoundSubstituent (R)A549 IC₅₀ (µM)MCF7 IC₅₀ (µM)
5'j3-OCH₃1.15 ± 0.081.32 ± 0.09
5'k4-OCH₃1.28 ± 0.091.45 ± 0.11
5'n4-F1.35 ± 0.101.52 ± 0.12
Pazopanib (Ref)-1.50 ± 0.111.68 ± 0.13

On the other hand, aminoindazoles are more commonly developed as kinase inhibitors, a major class of modern cancer therapeutics. While direct data for 5-aminoindazole is less common, derivatives like 3-aminoindazoles and 6-aminoindazoles have been successfully developed into potent inhibitors of kinases such as anaplastic lymphoma kinase (ALK) and indoleamine 2,3-dioxygenase 1 (IDO1).[11][12] The amino group in these molecules is crucial for forming key interactions in the ATP-binding pocket of the target kinase.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. Below are representative, self-validating workflows for assessing cytotoxicity and antiparasitic activity.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a compound that inhibits 50% of cell growth (IC₅₀) in a mammalian cell line (e.g., Vero or MRC5) to assess general toxicity and calculate a selectivity index.

Workflow Diagram: MTT Cytotoxicity Assay

G cluster_workflow MTT Assay Workflow start 1. Seed Cells (e.g., Vero cells in 96-well plate) incubate1 2. Incubate 24h (37°C, 5% CO₂) start->incubate1 add_cpd 3. Add Compound (Serial dilutions + Controls) incubate1->add_cpd incubate2 4. Incubate 48-72h add_cpd->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate 3-4h (Allows formazan formation) add_mtt->incubate3 add_sol 7. Add Solubilizing Agent (e.g., DMSO or SDS) incubate3->add_sol read 8. Read Absorbance (570 nm) add_sol->read analyze 9. Analyze Data (Calculate IC₅₀) read->analyze

Caption: A generalized workflow for determining compound cytotoxicity via MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., Vero, kidney epithelial cells) in a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere.

  • Compound Addition: Prepare serial dilutions of the test compounds (5-nitro and 5-amino indazole derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include wells with vehicle control (e.g., 0.1% DMSO), positive control (a known cytotoxic drug like Doxorubicin), and untreated cells (medium only).

  • Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Antiparasitic Susceptibility Assay (e.g., T. cruzi Amastigotes)

This protocol assesses the ability of a compound to kill the intracellular, replicative form of the parasite.

Step-by-Step Methodology:

  • Host Cell Seeding: Seed host cells (e.g., mouse peritoneal macrophages or L929 fibroblasts) in a 96-well plate and incubate for 24 hours to allow adherence, as described above.

  • Parasite Infection: Infect the adherent host cells with trypomastigote forms of T. cruzi at a parasite-to-cell ratio of approximately 10:1. Incubate for 24 hours to allow for parasite invasion and transformation into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells gently with sterile PBS to remove any non-internalized parasites.

  • Compound Addition: Add fresh medium containing serial dilutions of the test compounds. Include a positive control (e.g., Benznidazole) and an untreated infected control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO₂.

  • Fixation and Staining: Fix the cells with methanol and stain with Giemsa stain.

  • Microscopic Analysis: Using a light microscope, count the number of amastigotes per 100 host cells for each concentration.

  • Data Analysis: Calculate the percentage of infection inhibition for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration. The Selectivity Index (SI) is then calculated as (IC₅₀ in mammalian cells) / (IC₅₀ in parasites). A higher SI value indicates greater selectivity for the parasite.

Conclusion and Future Outlook

The substitution of a nitro group for an amino group at the 5-position of the indazole scaffold represents a critical decision point in drug design, fundamentally altering the compound's mechanism of action and therapeutic potential.

  • 5-Nitroindazole derivatives are potent bioreductive agents. Their activity is intrinsically linked to the chemical reactivity of the nitro group, making them highly effective against parasites and potentially in hypoxic tumors. The research focus for these compounds lies in optimizing delivery, reducing host toxicity, and overcoming resistance mechanisms related to nitroreductase enzymes.

  • 5-Aminoindazole derivatives function as classic pharmacophores, leveraging their hydrogen-bonding capabilities to achieve high-affinity, specific interactions with enzyme and receptor targets. They are prime candidates for developing targeted therapies, such as selective COX-2 inhibitors for inflammation or kinase inhibitors for cancer.[1][11] Future work in this area will focus on structure-activity relationship (SAR) studies to enhance potency and selectivity for specific protein targets.

References

  • 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. (2022). [Source URL not available in search results]
  • The Biological Activity of Substituted Nitroindazoles: A Technical Guide - Benchchem. [Source URL not available in search results]
  • Antileishmanial activity of 5-nitroindazole derivatives - PMC. (2023). National Center for Biotechnology Information.[Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. (2005). ResearchGate.[Link]

  • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC. National Center for Biotechnology Information.[Link]

  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. ResearchGate.[Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. National Center for Biotechnology Information.[Link]

  • Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. (1993). PubMed.[Link]

  • Synthesis and structure-activity relationships of potent and orally active 5-HT4 receptor antagonists: indazole and benzimidazolone derivatives. PubMed.[Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC. National Center for Biotechnology Information.[Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications.[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Source URL not available in search results]
  • Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. ACS Publications.[Link]

  • A Comparative Analysis of Structure-Activity Relationships in 5-Nitroindazole Derivatives - Benchchem. [Source URL not available in search results]
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.[Link]

  • Synthesis and biological evaluation of new indazole derivatives. ResearchGate.[Link]

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC. National Center for Biotechnology Information.[Link]

  • The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents. (1994). PubMed.[Link]

  • 5-Aminoindazole hydrochloride. PubChem.[Link]

  • Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Bentham Science.[Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI.[Link]

  • Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI.[Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). RSC Advances.[Link]

  • Molecular structures of indazole derivatives, (a) 5-aminoindazole; (b) 5-nitroindazole. ResearchGate.[Link]

  • On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. [Source URL not available in search results]

Sources

Reactivity Comparison: Chloro- vs. Bromo-Substituents in Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the derivatization of indazole scaffolds—a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib)—the choice between chloro- and bromo-substituents is a critical strategic decision.

While bromo-indazoles are the standard for high-reactivity cross-couplings and lithium-halogen exchange, chloro-indazoles offer superior stability and atom economy, often serving as "masked" electrophiles that survive initial synthetic steps. This guide delineates the mechanistic divergences between these two halogens, providing validated protocols for site-selective functionalization.

Key Takeaway: Use Bromine for rapid, mild functionalization at the C3 or C5 positions. Use Chlorine when requiring a robust handle that must withstand early-stage lithiation or mild catalysis, or when utilizing advanced catalyst systems (e.g., Buchwald precatalysts) to drive down cost.

Fundamental Properties & Mechanistic Basis[1]

The reactivity difference is fundamentally governed by the Carbon-Halogen (C-X) Bond Dissociation Energy (BDE) and the bond length, which dictate the kinetics of Oxidative Addition (in Pd-catalysis) and Halogen-Metal Exchange (in Lithiation).

Table 1: Physicochemical Properties of Halo-Indazoles
PropertyChloro-Indazole (C-Cl)Bromo-Indazole (C-Br)Impact on Reactivity
Bond Dissociation Energy (BDE) ~327 kJ/mol~285 kJ/molC-Br breaks faster; lower activation energy for oxidative addition.
Bond Length ~1.74 Å~1.89 ÅC-Br is more accessible sterically and electronically.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing, slightly deactivating the ring toward SEAr but activating it for SNAr.
Pd Oxidative Addition Rate Slow (Rate Determining Step)FastBr allows use of standard catalysts; Cl requires electron-rich, bulky ligands.

Reaction Class A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[2][3][4]

In Suzuki couplings, the oxidative addition of the Pd(0) species into the C-X bond is the rate-determining step (RDS).

  • Bromo-Indazoles: React efficiently with standard, air-stable catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄).

  • Chloro-Indazoles: Often stall at the oxidative addition step. Successful coupling requires electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to increase the electron density on the Palladium center, facilitating the cleavage of the stronger C-Cl bond.

Comparative Data: Coupling Efficiency at C5-Position

Conditions: 1.0 equiv Indazole, 1.2 equiv Ar-B(OH)₂, Base (K₂CO₃), Solvent (Dioxane/H₂O).

SubstrateCatalyst SystemTempTimeYieldNotes
5-Bromo-1H-indazole Pd(dppf)Cl₂ (5 mol%)80°C2 h92% Standard protocol; highly reliable.
5-Chloro-1H-indazole Pd(dppf)Cl₂ (5 mol%)80°C24 h<15% Failed oxidative addition.
5-Chloro-1H-indazole Pd-XPhos G3 (2 mol%)100°C4 h88% Requires specialized, bulky phosphine ligand.
Experimental Protocol 1: Selective Coupling of Bromo-Indazoles

Target: Functionalization of 5-bromoindazole in the presence of chloride substituents.

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with 5-bromo-4-chloro-1H-indazole (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3-5 mol%).

  • Solvent: Add degassed DME:Water (4:1 ratio) [0.1 M concentration].

  • Base: Add K₂CO₃ (2.0 equiv).

  • Reaction: Seal and heat to 80°C for 2-4 hours.

  • Workup: Cool to RT. Filter through Celite.[1] The Chloride substituent at C4 will remain intact (>95% retention), available for subsequent activation using Protocol 2 (below).

Experimental Protocol 2: Activation of Chloro-Indazoles

Target: Coupling the remaining chloride handle.

  • Catalyst Switch: Use XPhos Pd G3 or Pd(OAc)₂ / SPhos (1:2 ratio).

  • Conditions: Requires higher temperature (100-110°C) and a stronger base (K₃PO₄ or Cs₂CO₃) in Toluene or Dioxane.

  • Outcome: Successful cross-coupling of the sterically hindered or electronically deactivated chloride.

Reaction Class B: Lithium-Halogen Exchange

This is where the distinction is most critical. Lithium-halogen exchange is an equilibrium process driven by the stability of the resulting organolithium species.[2]

The Selectivity Hierarchy

I > Br > H > Cl

  • Bromo-Indazoles: Undergo rapid Li-Br exchange at -78°C.

  • Chloro-Indazoles: The C-Cl bond is too strong. Treatment with n-BuLi typically results in deprotonation (Lithiation of the C-H bond) rather than exchange, or nucleophilic attack on the protecting group.

Visualization: Orthogonal Functionalization Strategy

IndazoleReactivity cluster_legend Selectivity Rule Start 4-Chloro-5-Bromo-Indazole (N-Protected) Step1 Step 1: Li-Halogen Exchange (n-BuLi, -78°C) Start->Step1 Selective Br exchange Inter1 Intermediate: 5-Lithio-4-Chloro-Indazole Step1->Inter1 Prod1 Product A: 5-Functionalized-4-Chloro-Indazole Inter1->Prod1 + Electrophile (E+) Step2 Step 2: Pd-Catalysis (Buchwald Ligand) Prod1->Step2 Activation of Cl Final Final Product: 4,5-Difunctionalized Indazole Step2->Final Note Cl remains inert during Step 1 (Br exchange)

Caption: Orthogonal strategy utilizing the reactivity gap between Br and Cl. Bromine is exchanged first (Lithiation), leaving Chlorine for late-stage Palladium catalysis.

Experimental Protocol 3: Selective Lithiation of Bromo-Indazoles

Note: N-protection (e.g., THP, SEM, or Boc) is mandatory to prevent N-H deprotonation.

  • Preparation: Dissolve N1-THP-5-bromo-indazole (1.0 equiv) in anhydrous THF [0.1 M] under Argon.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Critical Check: If the substrate contains a Chlorine atom, it will not react at this temperature.

  • Trapping: Stir for 30 mins at -78°C, then add the Electrophile (e.g., DMF, CO₂, or an aldehyde).

  • Quench: Warm to RT and quench with saturated NH₄Cl.

Decision Matrix: When to use Which?

ScenarioRecommended SubstituentRationale
Library Synthesis (High Throughput) Bromo Fast reaction times, mild conditions, compatible with automated liquid handlers.
Scale-Up / Cost Sensitivity Chloro Aryl chlorides are significantly cheaper. Process chemists will optimize the catalyst (e.g., Pd-NHC) to make this viable.
Orthogonal Functionalization Both (Mixed) Use a scaffold with Br at the site of first modification and Cl at the site of second modification.
C3-Functionalization Iodo > Bromo C3 is electronically distinct. C3-Iodo is preferred for clean couplings, but C3-Bromo is acceptable. C3-Chloro is often too inert.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.Link

  • Lera, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[4][5] RSC Advances.[5] Link

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Link

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. (General reference for Halogen-Metal Exchange hierarchy).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[4][6][7][8][9] Angewandte Chemie International Edition. (Seminal work on activating Aryl-Cl).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloro-5-nitro-1H-indazole
Reactant of Route 2
3-Bromo-6-chloro-5-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.